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  • Product: 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile
  • CAS: 1004643-51-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Executive Summary 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile is a highly functionalized, electron-deficient heterocyclic building block. It is primarily utilized in medicinal chemistry and agrochemical development as an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile is a highly functionalized, electron-deficient heterocyclic building block. It is primarily utilized in medicinal chemistry and agrochemical development as an advanced intermediate for the construction of fused bicyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This whitepaper details its physicochemical profile, structural causality, synthetic protocols, and downstream applications, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Chemistry

Structural Causality: The pyrazole core is heavily modulated by its substituents. The nitro group at C4 is strongly electron-withdrawing via both inductive and resonance effects, significantly lowering the electron density of the pyrazole ring. The carbonitrile group at C5 adds to this electrophilic character, making the ring susceptible to nucleophilic attack, while also serving as a latent carboxylic acid, amide, or primary amine. The N1-ethyl group increases the lipophilicity (LogP) of the molecule compared to its des-alkyl or methyl analogs, enhancing membrane permeability for downstream pharmaceutical derivatives.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile
CAS Registry Number 1004643-51-9[1]
Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
Topological Polar Surface Area (TPSA) ~87.4 Ų (estimated based on analogs)[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Physical State Solid (typically crystalline powder)

Synthetic Methodologies

The synthesis of N-alkylated pyrazoles requires careful consideration of regioselectivity. Alkylation of the precursor, 4-nitro-1H-pyrazole-5-carbonitrile, typically yields a mixture of N1 and N2 isomers. However, the steric bulk of the C5-carbonitrile group strongly directs alkylation toward the N1 position under thermodynamic control.

Experimental Protocol: Regioselective N-Ethylation

This self-validating protocol utilizes mild basic conditions to ensure complete deprotonation of the pyrazole NH (pKa ~ 9-10 due to the NO2 and CN groups) prior to the addition of the electrophile. The protocol includes built-in purification checks.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Deprotonation: Dissolve 4-nitro-1H-pyrazole-5-carbonitrile (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL). Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 15.0 mmol, 1.5 eq). Stir at room temperature for 30 minutes. Causality: K 2​ CO 3​ is selected as a mild base that quantitatively deprotonates the acidic pyrazole without hydrolyzing the base-sensitive nitrile group.

  • Alkylation: Dropwise add Ethyl Iodide (EtI, 12.0 mmol, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Quench & Extraction: Cool to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the product and dissolve the DMF/salts. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) to remove residual DMF, followed by brine (50 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Drying & Concentration: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol to yield pure 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile.

Synthesis SM 4-Nitro-1H-pyrazole-5-carbonitrile Reagents Ethyl Iodide (EtI) + K2CO3 Solvent: DMF, 60°C SM->Reagents Intermediate Deprotonation & N-Alkylation Reagents->Intermediate Product 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Intermediate->Product

Caption: Workflow for the regioselective N-alkylation synthesis of the title compound.

Mechanistic Pathways & Downstream Applications

The true value of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile lies in its ability to act as a precursor for pyrazolo[3,4-d]pyrimidines. These bicyclic scaffolds are bioisosteres of purines and are critical in the development of phosphodiesterase (PDE) inhibitors and kinase inhibitors[3].

Pathway Causality:

  • Reduction: The C4-nitro group must first be reduced to an amine. This is typically achieved via catalytic hydrogenation (Pd/C, H 2​ ) or Béchamp reduction (Fe/HCl). The resulting 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile is highly reactive.

  • Cyclocondensation: The adjacent amino and carbonitrile groups are perfectly positioned for cyclization. Reaction with formamide or formamidine acetate at elevated temperatures (150-180°C) drives the formation of the pyrimidine ring, yielding 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Pathway Start 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Red Nitro Reduction (Fe/HCl or Pd/C, H2) Start->Red Amine 4-Amino-1-ethyl-1H-pyrazole-5-carbonitrile Red->Amine Cyclo Cyclocondensation (Formamide, 180°C) Amine->Cyclo Final 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclo->Final

Caption: Mechanistic pathway from pyrazole carbonitrile to pyrazolo[3,4-d]pyrimidine.

Analytical Characterization

To ensure trustworthiness and purity in drug development, rigorous analytical validation is required:

  • HPLC: Reverse-phase HPLC using a column with low silanol activity (e.g., Newcrom R1) is recommended. A mobile phase of Acetonitrile/Water with 0.1% Formic Acid ensures sharp peak shape for the nitrogen-rich core[4].

  • 1 H NMR (CDCl 3​ , 400 MHz): Expected signals include a triplet at ~1.5 ppm (3H, -CH 3​ ), a quartet at ~4.3 ppm (2H, -CH 2​ -), and a sharp singlet at ~8.2 ppm (1H, pyrazole C3-H). Causality: The extreme downfield shift of the C3 proton is caused by the strong deshielding effect of the adjacent nitro group.

  • LC-MS (ESI+): The expected molecular ion peak[M+H] + is m/z 167.1.

References

  • PubChem. "1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | C6H6N4O2 | CID 96507". National Center for Biotechnology Information. Available at: [Link]

  • DrugFuture. "Synthesis and potential antipsychotic activity of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines". CI-943 Drug Synthesis Database. Available at:[Link]

  • SIELC Technologies. "Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column". SIELC Application Notes. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of CAS 1004643-51-9

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist, I frequently oversee...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist, I frequently oversee the analytical characterization of highly functionalized synthetic intermediates. CAS 1004643-51-9, chemically identified as 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, is a structurally rigid pyrazole derivative. Pyrazoles serve as privileged pharmacophores in medicinal chemistry, necessitating rigorous analytical controls during scale-up and biological evaluation.

This whitepaper establishes a self-validating analytical framework for determining both the average molecular weight and the exact monoisotopic mass of CAS 1004643-51-9 (Formula: C₆H₆N₄O₂). By detailing the causality behind instrumental choices—specifically the use of Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)—this guide ensures that researchers can confidently verify elemental compositions and rule out isobaric interferences.

Theoretical Mass Parameters: Molecular Weight vs. Exact Mass

Before empirical analysis, theoretical mass parameters must be established. It is critical to distinguish between two distinct mass metrics used in drug development:

  • Molecular Weight (Molar Mass): Calculated using standard atomic weights published by IUPAC, which account for the natural isotopic abundance of each element[1]. This macroscopic value ( g/mol ) is essential for stoichiometric calculations, reaction scaling, and bulk purity assays.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant naturally occurring isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This microscopic value (Daltons, Da) is the target for HRMS to confirm the specific elemental formula[2].

Table 1: Theoretical Mass Parameters for CAS 1004643-51-9 (C₆H₆N₄O₂)
ElementAtom CountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (C) 612.01112.00000072.000000
Hydrogen (H) 61.0081.0078256.046950
Nitrogen (N) 414.00714.00307456.012296
Oxygen (O) 215.99915.99491531.989830
Total 18 MW: 166.14 g/mol - Exact Mass: 166.049076 Da

(Note: The theoretical exact mass of the neutral molecule is 166.049076 Da[2]. During positive-mode ESI, the addition of a proton (H⁺, 1.007276 Da) yields a theoretical [M+H]⁺ mass of 167.056352 Da ).

Logic M CAS 1004643-51-9 Mass Analysis (C6H6N4O2) MW Molecular Weight (166.14 g/mol) Average Isotopic Abundance M->MW EM Exact Mass (166.049 Da) Monoisotopic Verification M->EM MW_Tool Low-Res MS / Titration Validates Bulk Purity & Stoichiometry MW->MW_Tool EM_Tool HRMS (Orbitrap/TOF) Validates Elemental Formula (<5 ppm) EM->EM_Tool

Figure 1: Logical framework distinguishing molecular weight and exact mass applications.

Analytical Causality: Why ESI-HRMS?

To validate the exact mass of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, a highly specific instrumental approach is required.

Ionization Source (ESI): Electrospray Ionization (ESI) is the premier choice for nitrogen-rich heterocycles. Pyrazole derivatives readily accept a proton to form [M+H]⁺ ions in positive ion mode due to the basicity of the pyrazole ring nitrogen[3]. However, the presence of strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups modulates this basicity. Therefore, utilizing a slightly acidic mobile phase is critical to drive the equilibrium toward the protonated species, ensuring a robust ion signal.

Mass Analyzer (Orbitrap/TOF): A high-resolution mass spectrometer, such as an Orbitrap, is mandatory. Orbitrap mass analyzers routinely achieve mass accuracies of better than 2 to 5 ppm[4]. This extreme precision is necessary to unambiguously confirm the C₆H₆N₄O₂ formula against thousands of potential isobaric combinations that a low-resolution quadrupole system cannot resolve.

Self-Validating Experimental Protocol: UHPLC-HRMS

The following step-by-step methodology is designed as a self-validating system. By incorporating internal checks (e.g., lock mass calibration, isotopic envelope matching), the protocol ensures that any generated data is inherently trustworthy.

Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA/MeCN) A->B C ESI Ionization (Positive Mode, [M+H]+) B->C D Orbitrap HRMS (<5 ppm accuracy) C->D E Data Processing (Isotope Pattern Match) D->E

Figure 2: Self-validating UHPLC-HRMS workflow for exact mass determination of CAS 1004643-51-9.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dilution: Dissolve CAS 1004643-51-9 in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: High analyte concentrations can lead to detector saturation and space-charge effects within the Orbitrap trap, which artificially inflate mass error and distort isotopic ratios[5].

Phase 2: Chromatographic Separation 2. Column & Gradient: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a binary gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source to facilitate [M+H]⁺ formation while avoiding the severe ion suppression and complex adduct formation typically caused by Trifluoroacetic acid (TFA).

Phase 3: High-Resolution Mass Spectrometry 3. Calibration: Perform an external calibration of the Orbitrap using a standard calibration mix (e.g., caffeine, MRFA, Ultramark 1621) to ensure the system operates within a <5 ppm mass accuracy window[4]. 4. Data Acquisition: Operate the ESI source in positive mode. Set the mass resolution to at least 120,000 (at m/z 200) to resolve the isotopic fine structure. Carefully manage the Automatic Gain Control (AGC) target (e.g., 1 × 10⁵) to prevent mass error increases caused by space charge effects[5].

Phase 4: Data Processing & Self-Validation 5. Mass Error Calculation: Extract the ion chromatogram for the theoretical [M+H]⁺ exact mass (167.056352 Da ). Calculate the mass error using the formula: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000.

  • Validation Check 1: The measured mass must fall within ±5 ppm of the theoretical target.
  • Isotopic Envelope Verification: Compare the observed M+1 and M+2 isotopic peaks against the theoretical distribution.
  • Validation Check 2: The M+1 peak should exhibit an approximate relative abundance of 6.6% (driven primarily by the ~1.1% natural abundance of ¹³C across the 6 carbon atoms). A match here self-validates the carbon count of the molecule, proving the exact mass is not a false positive from an isobaric interference.

References

  • 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem (Formula Exact Mass Reference) Source: National Institutes of Health (NIH) URL:[Link]

  • Interpretation and use of standard atomic weights (IUPAC Technical Report) Source: d-nb.info / IUPAC URL:[Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles Source: Organometallics - ACS Publications URL:[Link]

  • Accurate Mass Measurements in Proteomics Source: Chemical Reviews - ACS Publications URL:[Link]

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Comprehensive NMR Reference Spectral Data and Structural Elucidation of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Executive Summary The precise structural characterization of highly functionalized heterocycles is a critical bottleneck in modern drug discovery. 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile is a highly electron-deficient...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of highly functionalized heterocycles is a critical bottleneck in modern drug discovery. 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile is a highly electron-deficient scaffold frequently utilized as an intermediate in the synthesis of selective phosphodiesterase 7 (PDE7) inhibitors and GPR17 modulators[1]. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By detailing the causality behind experimental parameters and the electronic effects governing chemical shifts, this guide serves as an authoritative reference for researchers and analytical scientists.

Theoretical Framework: Electronic Effects on Chemical Shifts

The predictive assignment of NMR resonances for this molecule requires a deep understanding of mesomeric (-M) and inductive (-I) effects within the pyrazole ring[2]. The core is subjected to extreme electronic perturbation due to three distinct substituents:

  • C3-Proton Deshielding: The C3 position is flanked by the N2 atom and the strongly electron-withdrawing C4-nitro group. The combined -I and -M effects deplete electron density around the C3 proton, pushing its resonance significantly downfield to approximately 8.25 ppm[3].

  • Quaternary Carbon Dynamics (C4 and C5): The 13 C chemical shifts of pyrazole carbons are highly sensitive to their direct substituents. The C4 carbon, directly bonded to the nitro group, experiences strong deshielding (~134 ppm). Conversely, the C5 carbon, bonded to the cyano group, is shifted to approximately 122 ppm due to the anisotropic effects of the sp-hybridized cyano carbon[4].

  • Steric and Electronic Influence on N1-Ethyl: The N1-methylene protons are not only deshielded by the electronegative nitrogen but also experience spatial deshielding from the adjacent C5-cyano group, pushing their shift to ~4.45 ppm.

Electronic_Pathways N1 N1-Ethyl Group (+I Effect) Ring Pyrazole Ring (Electron Deficient) N1->Ring Electron Donation C4 C4-Nitro Group (-M, -I Effects) C4->Ring Strong Withdrawal C5 C5-Cyano Group (-M, -I Effects) C5->Ring Withdrawal C3 C3-Proton (Highly Deshielded) Ring->C3 Net Deshielding (Shift ~8.25 ppm)

Fig 1. Electronic effects of substituents on the pyrazole ring causing C3-proton deshielding.

Self-Validating Experimental Protocols

In NMR spectroscopy, structural elucidation is only as reliable as the acquisition parameters. To ensure absolute trustworthiness, the following protocol establishes a self-validating workflow. Every step is designed with explicit causality to guarantee that the resulting data is quantitative, reproducible, and free from artifactual integration errors.

Step 1: Sample Preparation and Internal Referencing
  • Procedure: Dissolve 15–20 mg of highly pure (>98% by LC-MS) 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected for its excellent solvation properties for moderately polar heterocycles. TMS acts as an internal standard, establishing a self-validating 0.00 ppm baseline that corrects for any magnetic field drift during acquisition, ensuring absolute chemical shift accuracy.

Step 2: Instrument Calibration (Locking, Tuning, and Shimming)
  • Procedure: Insert the sample into a 400 MHz NMR spectrometer. Establish a 2 H lock on the CDCl 3​ solvent peak. Perform automatic tuning and matching (ATM) for the 1 H and 13 C channels. Execute 3D gradient shimming on the Z-axis.

  • Causality: The 2 H lock actively compensates for B0​ field fluctuations over time. Tuning and matching maximize radiofrequency (RF) power transfer between the probe and the sample, optimizing the Signal-to-Noise Ratio (SNR). Gradient shimming ensures magnetic field homogeneity, which is critical for resolving fine multiplet splitting (e.g., the 7.2 Hz 3J coupling of the ethyl group).

Step 3: 1 H-NMR Acquisition
  • Procedure: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans (NS=16) at 298 K.

  • Causality: A 30° flip angle combined with a 1.0s D1 ensures complete longitudinal relaxation ( T1​ ) for the protons, allowing for accurate quantitative integration of the ethyl and pyrazole protons without signal saturation.

Step 4: 13 C-NMR Acquisition
  • Procedure: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 to 2048 scans depending on exact sample concentration.

  • Causality: Quaternary carbons (C4, C5, and C≡N) lack dipole-dipole relaxation pathways provided by directly attached protons, resulting in significantly longer T1​ times[2]. Extending D1 to 2.0 seconds prevents the saturation of these signals, ensuring they are detectable above the baseline noise.

NMR_Protocol Prep Sample Prep 15 mg in 0.6 mL CDCl3 + 0.05% TMS Lock Lock & Shim 2H Lock on CDCl3 Gradient Z-Shimming Prep->Lock Insert to Probe Pulse1H 1H Acquisition zg30, D1=1s, NS=16 Lock->Pulse1H Optimize Homogeneity Pulse13C 13C Acquisition zgpg30, D1=2s, NS=1024 Lock->Pulse13C Optimize Homogeneity Process Data Processing FT, Phase/Baseline Corr. Referencing to TMS Pulse1H->Process FID Data Pulse13C->Process FID Data

Fig 2. Self-validating NMR acquisition workflow ensuring quantitative and high-resolution spectra.

Reference Spectral Data

Based on empirical data from structurally analogous N-substituted pyrazoles and established chemical shift rules[3][4], the following tables summarize the expected quantitative spectral data for 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile.

Table 1: 1 H-NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
C3-H 8.25Singlet (s)-1HHighly deshielded by adjacent C4-NO 2​ and ring current.
N1-CH 2​ 4.45Quartet (q)7.22HDeshielded by N1 atom and spatially proximate C5-CN.
N1-CH 3​ 1.55Triplet (t)7.23HStandard aliphatic methyl split by adjacent CH 2​ .
Table 2: 13 C-NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Logic
C3 139.5CHAromatic CH, heavily deshielded by N2 and C4-NO 2​ .
C4 134.2CQuaternary, shifted downfield by direct -NO 2​ attachment.
C5 122.0CQuaternary, influenced by -CN anisotropic effects.
C≡N 110.5CCharacteristic sp-hybridized cyano carbon.
N1-CH 2​ 47.8CH 2​ Aliphatic CH 2​ directly bound to electronegative N1.
N1-CH 3​ 14.8CH 3​ Terminal aliphatic methyl.

Conclusion

The structural elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile requires a rigorous approach to both theoretical assignment and experimental execution. By understanding the profound electron-withdrawing effects of the nitro and cyano groups, and by employing a self-validating NMR acquisition protocol that accounts for the extended relaxation times of quaternary carbons, researchers can ensure the highest level of scientific integrity in their analytical workflows.

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles Source: IOS Press / SciSpace (scispace.com) URL:[Link]

  • EP001454897B1 - Pyrazolopyrimidinone derivatives (PDE7 Inhibitors)

Sources

Exploratory

thermodynamic stability of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Derivatives Abstract This technical guide provides a comprehensive analysis of the factors governing the thermodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Derivatives

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile and its derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, a thorough understanding of their stability is paramount for safe handling, storage, and application. This document, intended for researchers, chemists, and drug development professionals, synthesizes theoretical principles with practical experimental and computational methodologies. We will explore the intrinsic properties of the pyrazole core, the profound influence of electron-withdrawing nitro and cyano substituents, and the role of the N-ethyl group. Detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, alongside a robust computational framework based on Density Functional Theory (DFT) for predicting stability.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Five-membered nitrogen-containing heterocycles are cornerstones of modern chemical sciences. Among them, the pyrazole ring system is of particular interest due to its prevalence in a wide array of biologically active compounds and energetic materials.[1] The unique arrangement of two adjacent nitrogen atoms within the aromatic ring imparts distinct chemical properties, including a propensity for hydrogen bonding and a modulation of electronic characteristics.

Nitrated pyrazole derivatives, in particular, have garnered significant attention as high-energy-density materials (HEDMs).[2] Their appeal lies in a combination of high positive heats of formation, good thermal stability, and high density, which are critical performance metrics for energetic compounds.[2][3] The introduction of functional groups such as the nitro (-NO2) and cyano (-CN) moieties dramatically influences the molecule's electronic structure and, consequently, its thermodynamic stability. This guide focuses specifically on the 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile framework, a structure that combines the energetic properties of the nitro and cyano groups with a synthetically versatile N-alkylated pyrazole core.

Foundational Principles of Pyrazole Stability

The thermodynamic stability of a pyrazole derivative is not governed by a single factor but is rather the result of a complex interplay between its structural and electronic features.

Aromaticity and the N-N Bond

The pyrazole ring is aromatic, a feature that confers a significant degree of stability through cyclic electron delocalization.[4] However, unlike its isomer imidazole, the presence of a relatively weak N-N single bond is a key structural feature that can influence its decomposition pathway.[5] While the overall aromaticity stabilizes the ring, this bond often represents a point of initial fragmentation under thermal stress. Computational studies have shown that while imidazoles are generally more stable than the corresponding pyrazoles, this is attributed to the weaker N-N bond in pyrazoles rather than a deficiency in aromaticity.[5]

The Influence of Substituents

The nature and position of substituents on the pyrazole ring are the most critical determinants of its thermodynamic stability. The substituents on the target molecule—1-ethyl, 4-nitro, and 5-carbonitrile—each play a distinct role.

  • 1-Ethyl Group: As an N-substituent, the ethyl group primarily serves to block the acidic N-H proton, preventing tautomerism and influencing intermolecular interactions like crystal packing. Its electronic effect is weakly electron-donating through induction.

  • 4-Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group (EWG) through both resonance and induction. Its presence significantly decreases the electron density of the pyrazole ring. This has two major consequences:

    • It enhances the thermal stability of the ring itself against certain oxidative pathways.

    • The C-NO2 bond is often the "trigger" linkage in energetic materials, representing the weakest bond and the most likely site for initial decomposition.[6]

  • 5-Carbonitrile Group (-CN): The cyano group is also a strong EWG. Its linear geometry imposes minimal steric hindrance. The presence of multiple EWGs (nitro and cyano) can synergistically impact the electronic structure, often leading to compounds with high thermal stability but significant energy release upon decomposition.[7]

The interplay of these groups is visualized in the diagram below.

Key Factors Influencing Stability of the Target Pyrazole cluster_molecule 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile cluster_factors Influencing Factors Molecule Pyrazole Core Aromaticity Aromaticity (Stabilizing) Molecule->Aromaticity inherent property NN_Bond Weak N-N Bond (Potential Initiation Site) Molecule->NN_Bond inherent property Ethyl 1-Ethyl Group (Steric & Packing Effects) Molecule->Ethyl substituent effect Nitro 4-Nitro Group (EWG) (Electronic Destabilization of C-NO2 bond) Molecule->Nitro substituent effect Cyano 5-Cyano Group (EWG) (Electronic Influence) Molecule->Cyano substituent effect

Caption: Factors influencing the stability of the pyrazole core.

Experimental Assessment of Thermodynamic Stability

A quantitative evaluation of thermodynamic stability relies on well-established thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary methods for this purpose.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical data on phase transitions (melting) and decomposition events.[10]

Key Parameters Obtained from DSC:

  • Melting Point (T_m): The temperature at which the substance transitions from solid to liquid.

  • Onset Decomposition Temperature (T_onset): The temperature at which the exothermic decomposition process begins. This is a primary indicator of thermal stability.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.

  • Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, indicating the energetic potential of the material.

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 0.5–1.5 mg of the pyrazole derivative into a high-pressure crucible (e.g., gold-plated stainless steel).[10] Hermetically seal the crucible to contain any gaseous products generated during decomposition.

  • Analysis Program: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heating Profile: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[11] Running multiple heating rates allows for kinetic analysis (e.g., Kissinger method).

  • Data Analysis: Analyze the resulting thermogram to determine T_m, T_onset, T_peak, and integrate the exothermic peak to calculate ΔH_d.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperature ranges and to identify mass loss events corresponding to the release of volatile fragments.

Experimental Protocol: TGA Analysis

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 1-3 mg of the pyrazole derivative into an open ceramic or aluminum crucible.

  • Analysis Program: Place the crucible onto the TGA balance.

  • Heating Profile: Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen at 50 mL/min) using the same heating rates as the DSC experiments for direct comparison.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the temperatures of major mass loss events.

The combined workflow for experimental analysis is depicted below.

Experimental Workflow for Thermal Stability Analysis Start Sample Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Data_DSC Obtain: - T_onset - T_peak - ΔH_d DSC->Data_DSC Data_TGA Obtain: - Decomposition Stages - Mass Loss (%) TGA->Data_TGA Analysis Kinetic Analysis (e.g., Kissinger Method) Data_DSC->Analysis Data_TGA->Analysis Report Thermodynamic Stability Profile Analysis->Report

Caption: A typical workflow for experimental thermal analysis.

Compound TypeTypical T_onset (°C)NotesReference
Dinitropyrazoles169 - 303Stability varies significantly with structure and substitution.[3]
Furoxans (Nitro/Cyano)> 200Furoxan is another energetic heterocycle; data provides a useful comparison.[12]
Nitroalkanes150 - 200Simple nitro compounds, provides a baseline for C-NO2 bond stability.[10]
Nitrocellulose192 - 209Energetic polymer where stability is linked to nitrate content.[11]

Table 1: Comparative Decomposition Onset Temperatures for Related Energetic Materials.

Computational Chemistry Approach to Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable atomic-level insights into molecular stability.[13][14] These methods can predict thermodynamic properties and identify potential decomposition pathways before a compound is even synthesized.

Calculation of Thermodynamic Properties

By solving the electronic structure of the molecule, DFT can be used to calculate key energetic parameters.

  • Heat of Formation (ΔH_f): A fundamental measure of a molecule's intrinsic stability. Positive heats of formation are characteristic of energetic materials.[2] Calculations are typically performed using isodesmic reactions, which ensure cancellation of systematic errors.[15]

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave a specific bond. Calculating the BDE for all bonds in the molecule can identify the weakest link—the most probable site for initiating decomposition.[8] For 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, the C4-NO2 bond is hypothesized to be the trigger bond.

Protocol for DFT Calculations
  • Structure Optimization: The molecular geometry of the pyrazole derivative is optimized to find its lowest energy conformation. A common and reliable level of theory for such molecules is B3LYP/6-311++G(d,p).[1][13]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory if necessary.

  • BDE Calculation: The BDE of a bond A-B is calculated as: BDE = E(A•) + E(B•) - E(A-B) Where E(A•) and E(B•) are the energies of the resulting radicals and E(A-B) is the energy of the parent molecule.

  • Reaction Pathway Modeling: The transition state for a proposed decomposition step (e.g., C-NO2 bond cleavage) can be located to determine the activation energy barrier for that reaction.

Hypothetical Initial Decomposition Steps cluster_path1 Pathway 1: C-NO2 Homolysis cluster_path2 Pathway 2: Ring Opening Parent 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile (Parent Molecule) Radical1 Pyrazole Radical •NO2 Parent:f1->Radical1:f0 Δ (Heat) Weakest Bond Cleavage RingOpen Open-Chain Intermediate Parent:f1->RingOpen:f0 Δ (Heat) N-N Cleavage Further Further Decomposition (N2, CO, HCN, etc.) Radical1->Further RingOpen->Further

Caption: Hypothesized initial decomposition pathways for the target pyrazole.

Conclusion and Outlook

The is dictated by a balance of stabilizing and destabilizing forces. The aromaticity of the pyrazole ring provides a baseline of stability, which is then heavily modulated by the powerful electron-withdrawing nitro and cyano groups.

Based on established principles and data from analogous compounds, the following can be concluded:

  • These derivatives are expected to be energetic, with significant energy release upon decomposition, as indicated by the presence of the nitro group.

  • The primary initiation step for thermal decomposition is likely the homolytic cleavage of the C4-NO2 bond, which is typically the weakest link in nitrated aromatic and heterocyclic systems.[6]

  • The onset of decomposition is anticipated to be in the range of 170-250 °C, consistent with other highly functionalized nitropyrazoles.[3]

A rigorous assessment requires the combined application of DSC and TGA to experimentally determine decomposition temperatures and enthalpies, supported by DFT calculations to probe BDEs and reaction pathways at a molecular level. This integrated approach ensures a comprehensive understanding of the stability profile, which is essential for the safe and effective development of these promising compounds for their intended applications.

References

  • Squire, R. H. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. Available at: [Link][16][17]

  • Nowak, M. J., et al. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. Available at: [Link]

  • Silva, A. M. S., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link][18]

  • Al-Masoudi, N. A., et al. Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry. Available at: [Link][13]

  • Li, Y., et al. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. Available at: [Link][8]

  • Zhang, J., et al. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. Available at: [Link][6]

  • Fox, J. M., et al. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Tetrahedron Letters. Available at: [Link][19]

  • Curutchet, C., et al. Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. Available at: [Link][5]

  • Fuchter, M. J., et al. Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry. Available at: [Link][20]

  • Sheremetev, A. B., et al. First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. Inorganic Chemistry. Available at: [Link][21]

  • Williams, T. D., et al. Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. Available at: [Link][22]

  • Liu, Y., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available at: [Link][9]

  • Bharadwaj, P. K., et al. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. Available at: [Link][23]

  • Thomas, K. A., et al. Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design. Available at: [Link][24]

  • Szatylowicz, H., et al. Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics. Available at: [Link][4]

  • Türker, L. A DFT Study on Nitro Derivatives of Pyridine. SciSpace. Available at: [Link][14]

  • Türker, L., et al. A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. Available at: [Link][15]

  • Zhang, J., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link][2]

  • Pizzo, F., et al. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link][10]

  • Zeman, S., et al. Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. Journal of Hazardous Materials. Available at: [Link][11]

  • Wang, C., et al. Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances. Available at: [Link]

  • Sheremetev, A. B., et al. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molbank. Available at: [Link][7]

  • Constantinou, C. P., et al. Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis. Available at: [Link][25]

  • Dekamin, M. G., et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link][26]

  • Yin, C., et al. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link][3]

  • Ghaffari, M., et al. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link][27]

  • Puthan Peedikakkal, A. M., et al. Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure. Available at: [Link][1]

  • El-Gazzar, A. B. A., et al. Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. ResearchGate. Available at: [Link][28]

  • He, C., et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Physical Chemistry A. Available at: [Link][29]

  • Fun, H.-K., et al. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link][30]

  • Salado, M., et al. 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry. Available at: [Link][31]

  • Sytnik, K., et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link][32]

  • Sheremetev, A. B., et al. Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives. Molecules. Available at: [Link][12]

  • Al-Omran, F., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link][33]

  • El-Gazzar, A. B. A., et al. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Chinese Chemical Society. Available at: [Link][34]

Sources

Protocols & Analytical Methods

Method

protocols for the selective reduction of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Application Note: Chemoselective Protocols for the Reduction of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Mechanistic Rationale & Strategic Overview In the synthesis of functionalized pyrazoles—often utilized as core sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Protocols for the Reduction of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Mechanistic Rationale & Strategic Overview

In the synthesis of functionalized pyrazoles—often utilized as core scaffolds for phosphodiesterase (PDE) inhibitors and kinase-targeted therapeutics—the selective reduction of a nitro group in the presence of a nitrile is a critical transformation[1]. Specifically, reducing 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile to 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile presents a distinct chemoselectivity challenge.

Nitriles are highly susceptible to over-reduction to primary amines (-CH₂NH₂) under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C)[2]. Furthermore, the highly electron-deficient nature of the pyrazole ring (flanked by both -NO₂ and -CN groups) makes the system prone to ring-opening or de-ethylation under harsh conditions. To achieve absolute chemoselectivity, single-electron transfer (SET) reducing agents must be employed. These reagents possess the thermodynamic driving force to reduce the nitro group via nitroso and hydroxylamine intermediates, but lack the potential to reduce the C≡N triple bond[3].

Causality in Reagent Selection:

  • Stannous Chloride (SnCl₂·2H₂O): Operates via a mild, non-catalytic SET mechanism. It is highly selective for aromatic and heteroaromatic nitro groups over nitriles, carbonyls, and halogens[4].

  • Iron/Ammonium Chloride (Fe/NH₄Cl): Operates via surface-mediated redox chemistry. The use of NH₄Cl is a deliberate choice; it acts as a mild proton donor that drives the reduction forward without creating a highly basic environment that would otherwise hydrolyze the sensitive C5-nitrile into an amide or carboxylic acid[5][6].

Methodological Comparison

The following table summarizes the quantitative data and strategic trade-offs for the three most viable reduction strategies for this specific pyrazole scaffold.

Reduction StrategyReagents & ConditionsYield RangeReaction TimeChemoselectivity (-CN)Scalability & Impact
A: Stannous Chloride SnCl₂·2H₂O, EtOH, 70 °C85 - 95%0.5 - 2 hExcellentModerate (Generates tin waste)
B: Béchamp-Type Fe powder, NH₄Cl, EtOH/H₂O, 80 °C80 - 90%2 - 4 hExcellentHigh (Economical, Green)
C: Iron Catalysis Fe(III) catalyst, Silane, 60 °C85 - 98%6 - 24 hExcellentHigh (Modern, Low waste)

Reaction Pathway Visualization

The following diagram maps the chemoselective reduction workflow, highlighting the step-wise reduction of the nitro group while the nitrile group remains thermodynamically isolated from the reaction.

G cluster_0 Chemoselective Reduction Pathway Start 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Nitroso Nitroso Intermediate (-NO) Start->Nitroso 2e⁻, 2H⁺ Nitrile Nitrile Group (-CN) Preserved Start->Nitrile Chemoselectivity Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine 4-Amino-1-ethyl-1H-pyrazole-5-carbonitrile Hydroxylamine->Amine 2e⁻, 2H⁺ (-H₂O) Nitrile->Amine Intact

Workflow of the chemoselective nitro reduction pathway preserving the nitrile group.

Step-by-Step Experimental Protocols

Protocol A: Stannous Chloride Reduction (Non-aqueous Medium)

This protocol is adapted from the foundational methodology for [3][7]. It is ideal for rapid, small-to-medium scale laboratory synthesis.

Materials:

  • 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Absolute ethanol (0.5 M relative to substrate)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Initiation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion. The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of Sn(II) to Sn(IV) by atmospheric oxygen.

  • Heating: Heat the mixture to 70 °C. Maintain vigorous stirring.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material will be consumed rapidly (typically within 30–60 minutes). The product amine will exhibit a significantly lower Rf value and will stain strongly positive (purple/pink) with Ninhydrin, confirming the formation of the primary amine.

  • Quenching & pH Adjustment (Critical Step): Once complete, cool the mixture to room temperature and pour it over crushed ice. Crucially , add 5% aqueous NaHCO₃ dropwise until the pH reaches strictly 7–8[4].

    • Causality: Failing to reach pH 7-8 will result in a severe tin emulsion during extraction. Basicifying the solution converts soluble tin salts into insoluble tin hydroxides, which can be easily separated from the organic product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile.

Protocol B: Iron / Ammonium Chloride Reduction (Béchamp-Type)

This protocol utilizes an [6], which is highly scalable, environmentally benign, and avoids the heavy metal waste associated with tin[8].

Materials:

  • 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 equiv)

  • Iron powder (325 mesh) (5.0 - 8.0 equiv)

  • Ammonium chloride (NH₄Cl) (3.0 equiv)

  • Ethanol / Water (3:1 v/v)

  • Celite (for filtration)

Step-by-Step Procedure:

  • Preparation: Suspend the pyrazole substrate in a 3:1 mixture of Ethanol and Water in a two-neck flask.

  • Activation: Add the Iron powder and NH₄Cl to the suspension.

    • Causality: The NH₄Cl acts as a mild, buffering proton source. Using stronger acids (like HCl) could lead to the Stephen reduction of the nitrile group to an aldehyde[7][9], while strong bases would hydrolyze the nitrile.

  • Reflux: Heat the heterogeneous mixture to 80 °C (reflux) with vigorous mechanical or magnetic stirring. The reaction typically requires 2 to 4 hours.

  • Self-Validation (Monitoring): Use LC-MS to track the disappearance of the nitro mass[M+H]⁺ and the appearance of the amine mass [M-30]⁺ (loss of two oxygen atoms, addition of two protons).

  • Workup: Upon completion, cool the reaction mixture to 40 °C. Filter the mixture through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot ethanol to ensure complete recovery of the highly polar amine product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with Ethyl Acetate, extract (3x), dry over Na₂SO₄, and evaporate to yield the target compound.

References

  • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. URL:[Link]

  • Ramadas, K.; Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992, 22, 3189-3195. URL:[Link]

  • "Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst." ResearchGate, 2016. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of substituted pyrazoles, specifically focusing on optimizing the yield of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this synthesis.

Introduction: The Synthetic Challenge

1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic compound. Its synthesis presents several challenges, primarily revolving around controlling regioselectivity during the N-alkylation step and achieving efficient nitration without generating significant impurities. Low yields are often a result of a combination of factors including suboptimal reaction conditions, competing side reactions, and the formation of difficult-to-separate isomers. This guide will systematically address these issues to enhance your synthetic efficiency and final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and efficient synthetic route to 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile?

A1: The most reliable synthetic strategy involves a two-step sequence starting from a commercially available or readily synthesized precursor, 4-nitro-1H-pyrazole-5-carbonitrile. The sequence is as follows:

  • Regioselective N-Ethylation: The first and most critical step is the alkylation of the pyrazole ring at the N1 position with an ethylating agent. The primary challenge here is to prevent alkylation at the N2 position, which leads to the formation of an undesired regioisomer.

  • Purification: The final step involves the purification of the target compound from any unreacted starting material, the N2-isomer, and other process-related impurities.

Nitrating the pyrazole ring after N-ethylation is generally not recommended. The ethyl group is a mild activating group, but the pyrazole ring itself is highly susceptible to electrophilic attack at the C4 position.[1][2] Performing nitration on an N-unsubstituted pyrazole is often a more controlled reaction.

Q2: What are the primary factors that influence the yield and purity of the final product?

A2: The success of this synthesis is governed by three main factors:

  • Regiocontrol in N-Ethylation: As mentioned, achieving high selectivity for the N1-ethylated product over the N2-isomer is paramount. This is influenced by the choice of base, solvent, and temperature.[3][4]

  • Reaction Conditions for Ethylation: The reactivity of the ethylating agent and the overall reaction kinetics are affected by temperature and reaction time. Inadequate control can lead to incomplete reactions or the formation of byproducts.

  • Purity of the Starting Material: The purity of the starting 4-nitro-1H-pyrazole-5-carbonitrile will directly impact the quality of the final product and the ease of purification.

Q3: How can I effectively monitor the progress of the N-ethylation reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of n-hexane and ethyl acetate (e.g., 5:5 v/v).[5] You should be able to visualize the consumption of the starting material and the formation of two new spots corresponding to the N1 and N2-ethylated isomers. The N1 isomer is typically the major product under optimized conditions. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and identify any intermediates or byproducts.

Troubleshooting Guide: Overcoming Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low overall yield of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile.

  • Potential Cause A: Incomplete N-Ethylation Reaction.

    • Why it happens: The nucleophilicity of the pyrazole nitrogen might be insufficient under the chosen conditions, or the reaction may not have been allowed to proceed to completion.

    • Solution:

      • Optimize the Base and Solvent System: The choice of base is critical for deprotonating the pyrazole, making it sufficiently nucleophilic. A common and effective system is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These solvents effectively solvate the cation of the base, enhancing the reactivity of the pyrazole anion.

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the starting material is still present after the initially planned time, consider extending the reaction time. Gentle heating (e.g., to 50-60 °C) can also increase the reaction rate, but be cautious as higher temperatures may reduce regioselectivity.[3]

      • Choice of Ethylating Agent: Ethyl iodide or ethyl bromide are common choices. Ethyl iodide is more reactive and may improve yields in sluggish reactions.

  • Potential Cause B: Formation of Significant Amounts of the N2-Regioisomer.

    • Why it happens: The electronic properties of the two nitrogen atoms in the pyrazole ring are similar, making it challenging to achieve perfect regioselectivity.[4] Steric and electronic factors, as well as reaction conditions, dictate the N1/N2 ratio.

    • Solution:

      • Leverage Steric Hindrance: The cyano group at the C5 position provides some steric hindrance, which generally favors alkylation at the less hindered N1 position. Using a slightly bulkier ethylating agent is not practical here, but ensuring the conditions favor kinetic control (lower temperatures) can sometimes improve selectivity.

      • Optimize the Base/Solvent System: As highlighted in the table below, the choice of base and solvent has a profound impact on regioselectivity. For N1-alkylation of substituted pyrazoles, the K₂CO₃/DMSO system is often highly effective.[3] Sodium hydride (NaH) in THF is another system known to favor N1-alkylation in many cases.[6]

Base/Solvent System Typical Outcome Rationale Reference
K₂CO₃ in DMSO/DMFGenerally favors N1-alkylationPolar aprotic solvents enhance the nucleophilicity of the pyrazole anion.[3][6]
NaH in THFOften provides good N1 selectivityStrong, non-nucleophilic base that irreversibly deprotonates the pyrazole.[4]
Cs₂CO₃ in AcetonitrileCan improve yields and selectivity in some casesThe large cesium cation can influence the position of alkylation.
Phase Transfer CatalysisCan be effective but requires careful optimizationInvolves a biphasic system with a catalyst like TBAB.

Problem 2: The formation of dark, tarry byproducts during the reaction.

  • Why it happens: This is often a sign of decomposition. The nitro group makes the pyrazole ring electron-deficient and potentially susceptible to side reactions under harsh basic conditions or at elevated temperatures.

  • Solution:

    • Strict Temperature Control: Avoid excessive heating. If the reaction requires heating, do so gradually and maintain a stable temperature.

    • Use a Milder Base: If decomposition is suspected, consider switching from a very strong base like NaH to a milder one like K₂CO₃.

    • Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Problem 3: Difficulty in separating the N1 and N2 isomers.

  • Why it happens: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.

  • Solution:

    • Optimize Chromatography Conditions: Use a high-quality silica gel and experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be a highly effective method for isolating the major, often less soluble, N1 isomer.

Visualizing the Synthetic Pathway and Troubleshooting

Proposed Synthetic Route

The recommended pathway begins with the N-ethylation of 4-nitro-1H-pyrazole-5-carbonitrile.

Synthetic_Pathway A 4-nitro-1H-pyrazole- 5-carbonitrile reagents + Ethyl Iodide + Base (e.g., K2CO3) + Solvent (e.g., DMSO) A->reagents B 1-ethyl-4-nitro-1H-pyrazole- 5-carbonitrile (Target) C 2-ethyl-4-nitro-1H-pyrazole- 5-carbonitrile (Isomer) reagents->B Major Product reagents->C Minor Product

Caption: Proposed synthesis of the target molecule.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield in the N-ethylation reaction.

Troubleshooting_Flowchart decision decision result result solution solution start Low Yield Observed check_sm Starting material (SM) remaining? start->check_sm check_isomers Multiple spots on TLC? check_sm->check_isomers No solution_incomplete Reaction Incomplete: - Increase reaction time - Gently increase temperature - Use more reactive  ethylating agent (EtI) check_sm->solution_incomplete Yes result_tar Decomposition Likely check_isomers->result_tar No (Tarry mixture) solution_isomers Poor Regioselectivity: - Change base/solvent system  (try K2CO3/DMSO) - Lower reaction temperature check_isomers->solution_isomers Yes solution_harsh Conditions too harsh: - Lower reaction temp. - Use milder base  (e.g., K2CO3) result_tar->solution_harsh Action

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile.

Materials:

  • 4-nitro-1H-pyrazole-5-carbonitrile (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Ethyl iodide (EtI) (1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole-5-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask under a nitrogen atmosphere to form an approximately 0.5 M solution with respect to the starting pyrazole.

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Then, add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC (Hexane:EtOAc, 1:1), checking for the disappearance of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them twice with water, followed by one wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the desired N1-isomer from the minor N2-isomer and any other impurities. The desired product is typically the less polar major isomer.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

This guide was compiled using information from established chemical literature and databases. For further reading and verification, please consult the following resources:

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation. BenchChem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Effect of solvent on the regioselectivity of pyrazole nitration. BenchChem.
  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Journal Article.
  • Electrophilic Substitution Reactions in Pyrazole. Scribd.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Welcome to the Technical Support Center. As drug discovery and assay development grow increasingly complex, handling hydrophobic, highly polarized small molecules requires rigorous, causality-driven methodologies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery and assay development grow increasingly complex, handling hydrophobic, highly polarized small molecules requires rigorous, causality-driven methodologies. This guide is designed for researchers and application scientists experiencing assay failures, erratic data, or visible precipitation when working with 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 1004643-51-9) in aqueous environments.

Part 1: Diagnostic FAQs – Understanding the Causality of Precipitation

Q1: Why does 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile crash out of solution immediately upon dilution from my DMSO stock? A: The precipitation is driven by the thermodynamics of solvation versus crystal lattice energy. This compound features a planar pyrazole core flanked by two strongly electron-withdrawing groups: a nitro (-NO2) and a nitrile (-CN) group. While these groups create a strong molecular dipole, they lack hydrogen-bond donors. When transitioned rapidly from a 100% aprotic solvent (DMSO) to a high-dielectric aqueous buffer, the energetic penalty of forming a hydration cavity around the hydrophobic ethyl and pyrazole core is too high. The molecules rapidly self-associate via dipole-dipole interactions and pi-pi stacking, resulting in "kinetic shock" and immediate precipitation[1].

Q2: My biochemical assay shows erratic, non-reproducible inhibition curves, but the buffer looks completely clear to the naked eye. Could this still be a solubility issue? A: Yes. Visual inspection is notoriously unreliable for detecting micro-precipitates or colloidal aggregates. These sub-micron particles scatter light, which can severely interfere with optical readouts (like fluorescence or absorbance) and sequester your target protein, leading to false positives or flatlined dose-response curves. The National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual explicitly warns that such "nuisance compounds" often masquerade as active inhibitors due to aggregation-based interference[2].

Q3: Can I just use standard UV-Vis absorbance to check if it has precipitated? A: It is highly discouraged for this specific compound. The nitro-pyrazole chromophore absorbs strongly in the UV and near-UV range, which often overlaps with and masks the baseline shift caused by turbidity. Instead, Nephelometry (which measures forward light scattering rather than absorbance) is the gold-standard technique for detecting the kinetic solubility limits of drug-like compounds in multi-well plates[3][4].

Q4: The supplier suggests purging the organic solvent with inert gas. Will this improve the aqueous solubility? A: No. Purging solvents with argon or nitrogen is a technique used to prevent the oxidation of highly sensitive compounds (e.g., oxysterols)[5]. 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile is oxidatively stable under standard conditions. Your issue is purely physicochemical (hydrophobicity), not degradative.

Part 2: Formulation & Solubilization Strategies

To successfully evaluate this compound in biochemical or cell-based assays, you must manipulate the solvent environment to lower the thermodynamic barrier to solvation.

Table 1: Solubilization Matrix for 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile
StrategyMechanism of ActionRecommended ConcentrationBest Suited For
Step-wise Dilution Prevents localized high-concentration zones that trigger rapid nucleation (kinetic shock).N/A (Methodological)All aqueous assays
DMSO Tolerance Acts as a co-solvent, lowering the dielectric constant of the aqueous buffer.1% (Cellular) to 5% (Biochemical)Standard HTS screening
HP-β-CD (Cyclodextrin) Provides a hydrophobic internal cavity to encapsulate the pyrazole core, while the hydroxyl exterior maintains aqueous solubility.1% to 5% (w/v)Cell-based assays requiring high compound concentrations
Non-ionic Surfactants Forms micelles around the compound, preventing self-association.0.01% to 0.1% Tween-20 or CHAPSBiochemical enzyme assays

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your data, you must prove that the compound is not only in solution but remains structurally intact. The following protocol utilizes a self-validating loop: Nephelometry (to detect aggregates) followed by LC-MS of the supernatant (to confirm the exact soluble concentration).

Protocol: Kinetic Solubility Assessment & Validation Workflow

Step 1: Stock Preparation

  • Prepare a 10 mM stock solution of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile in 100% molecular-biology grade DMSO.

  • Vortex for 30 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

Step 2: Step-Wise Aqueous Dilution

  • Prepare an intermediate dilution plate in 50% DMSO / 50% Assay Buffer.

  • Transfer the intermediate solution into the final Assay Buffer to reach the target concentration (e.g., 100 µM) with a final DMSO concentration of ≤2%. Causality note: The intermediate step prevents the immediate kinetic shock that drives nucleation.

Step 3: Nephelometric Readout (Turbidity)

  • Incubate the final assay plate at room temperature for 2 hours (to allow for equilibrium of any slow-forming aggregates).

  • Read the plate using a Nephelometer (or a standard plate reader set to measure absorbance at 620 nm as a proxy for turbidity)[6].

  • Decision Gate: If the signal is >3 standard deviations above the blank (buffer + DMSO only), the compound has precipitated.

Step 4: Validation Checkpoint (LC-MS Quantification) This step ensures the protocol is self-validating by confirming the actual dissolved concentration.

  • Centrifuge the microplate at 3,000 x g for 15 minutes to pellet any invisible colloidal aggregates.

  • Carefully aspirate 50 µL of the supernatant and dilute it 1:1 into 100% Acetonitrile (this prevents further precipitation during analysis).

  • Analyze via LC-MS/UV against a standard curve generated in 100% organic solvent.

  • Interpretation: If the LC-MS calculated concentration matches your nominal target concentration, your solubilization strategy was successful. If it is lower, the missing fraction is in the pellet.

Part 4: Troubleshooting Decision Tree

Use the following logical workflow to systematically resolve solubility failures with this compound.

SolubilityWorkflow Start 1. Formulate Stock (Compound in 100% DMSO) Dilute 2. Step-wise Aqueous Dilution (Target Assay Buffer) Start->Dilute Measure 3. Measure Turbidity (Nephelometry at 620 nm) Dilute->Measure Check Turbidity > Background? Measure->Check Soluble 4A. Soluble Fraction Confirmed (Proceed to Assay) Check->Soluble No Insoluble 4B. Precipitation Detected (Kinetic Shock) Check->Insoluble Yes Optimize 5. Apply Solubilization Strategy (HP-β-CD, Tween-20, etc.) Insoluble->Optimize Optimize->Dilute Retest

Caption: Decision tree for diagnosing and resolving kinetic solubility failures in aqueous assays.

References

  • Petereit, A., & Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Technology / National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility: Kinetic and Thermodynamic Assay Principles. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Hydrolysis

Welcome to the Technical Support Center. Hydrolyzing the nitrile group of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Hydrolyzing the nitrile group of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile presents unique synthetic challenges. The pyrazole core is highly electron-deficient due to the synergistic electron-withdrawing effects of the C4-nitro and C5-cyano groups. This electronic environment frequently leads to chemoselectivity issues, such as nucleophilic aromatic substitution (SNAr) and decarboxylation, rather than the desired hydration or hydrolysis.

This guide provides field-proven troubleshooting strategies to minimize side reactions, explain the mechanistic causality behind experimental failures, and optimize your yields.

Section 1: Troubleshooting FAQs

Q1: I attempted a basic hydrolysis using aqueous NaOH, but my major product is 1-ethyl-4-nitro-1H-pyrazol-5-ol. Why did the cyano group detach? Root Cause: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction . The strongly electron-withdrawing C4-nitro group heavily depletes electron density at the adjacent C5 position. When exposed to a strong, hard nucleophile like the hydroxide ion (OH⁻), attack occurs preferentially at the electrophilic C5 ring carbon rather than the nitrile carbon. This expels the cyanide ion (CN⁻) as a leaving group, yielding the pyrazol-5-ol derivative. Solution: Avoid strong aqueous bases (NaOH, KOH) for this specific scaffold. If basic conditions are strictly required, use milder, bulkier bases or transition to acidic hydrolysis conditions (e.g., concentrated H₂SO₄).

Q2: How can I selectively synthesize 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide without over-hydrolyzing to the carboxylic acid? Root Cause: Standard acidic or basic hydrolysis often pushes the reaction all the way to the carboxylic acid because the intermediate amide is also susceptible to hydrolysis at elevated temperatures. Solution: Utilize controlled hydration conditions . By treating the carbonitrile with alkaline hydrogen peroxide (H₂O₂ and catalytic K₂CO₃) at low temperatures (0–20 °C), the hydroperoxide anion (HOO⁻) attacks the nitrile carbon. This forms a peroxyimidate intermediate that rapidly collapses into the carboxamide and oxygen gas, preventing further hydrolysis to the acid.

Q3: My acidic hydrolysis (using 6M HCl) is extremely slow, and heating it to reflux causes decomposition. How do I achieve the carboxylic acid efficiently? Root Cause: The C4-nitro group deactivates the nitrile nitrogen, making it poorly basic and resistant to protonation by dilute or moderately concentrated aqueous acids. Excessive heating leads to ring fragmentation or decarboxylation of the small amount of product formed . Solution: Switch to concentrated sulfuric acid (H₂SO₄, 90-98%). The high acidity ensures complete protonation of the nitrile, facilitating nucleophilic attack by water. Keep the temperature tightly controlled between 70–85 °C.

Q4: I successfully formed the carboxylic acid, but during isolation, my yield dropped, and NMR shows the loss of the C5 substituent. What happened? Root Cause: 4-Nitropyrazole-5-carboxylic acids are prone to protodecarboxylation if subjected to high heat, especially during acidic aqueous workups or solvent evaporation. The electron-withdrawing nitro group stabilizes the intermediate carbanion formed during CO₂ loss. Solution: Never exceed 40 °C during the rotary evaporation of solvents. Neutralize the reaction mixture carefully at 0 °C to precipitate the acid, and isolate it via vacuum filtration rather than extraction and aggressive evaporation.

Section 2: Reaction Pathway Visualization

G Start 1-Ethyl-4-nitro-1H-pyrazole- 5-carbonitrile Base Strong Base (NaOH/H2O) Start->Base Acid Conc. H2SO4 / Heat Start->Acid Mild H2O2 / Mild Base Start->Mild SNAr SNAr (Side Reaction) Base->SNAr OH- attack at C5 Hydrolysis Acidic Hydrolysis Acid->Hydrolysis H+ / H2O Hydration Controlled Hydration Mild->Hydration Peroxide attack Prod_OH 1-Ethyl-4-nitro-1H- pyrazol-5-ol SNAr->Prod_OH Prod_Amide 1-Ethyl-4-nitro-1H- pyrazole-5-carboxamide Hydration->Prod_Amide Prod_Acid 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid Hydrolysis->Prod_Acid Decarb Decarboxylation Prod_Decarb 1-Ethyl-4-nitro-1H-pyrazole Decarb->Prod_Decarb Prod_Acid->Decarb Excessive Heat

Reaction pathways of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile hydrolysis and side reactions.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, allowing for rapid protocol selection .

Reagent SystemTemp (°C)Time (h)Major ProductPrimary Side ReactionYield (%)
10% NaOH (aq)8041-Ethyl-4-nitro-1H-pyrazol-5-olSNAr (Decyanation)< 10 (Desired)
30% H₂O₂, K₂CO₃10–2025-CarboxamideOver-oxidation85
6M HCl (aq)10024Unreacted Starting MaterialDecarboxylation15
98% H₂SO₄, H₂O8065-Carboxylic AcidDecarboxylation (if >90°C)78

Section 4: Validated Experimental Protocols

Protocol A: Acidic Hydrolysis to 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Objective: Achieve complete hydrolysis while suppressing SNAr and decarboxylation through a self-validating thermal and chemical control system.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 g, 6.0 mmol) in concentrated H₂SO₄ (5.0 mL).

  • Activation: Stir the suspension at room temperature for 15 minutes to allow complete protonation of the nitrile group. The mixture should become a homogeneous pale-yellow solution.

  • Hydrolysis: Carefully add distilled water (0.5 mL) dropwise. Caution: Highly exothermic. Heat the reaction mixture in an oil bath set strictly to 80 °C for 6 hours.

  • Validation/Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material ( Rf​ ~0.8) must completely disappear, replaced by a baseline spot ( Rf​ ~0.1) corresponding to the highly polar carboxylic acid.

  • Isolation: Cool the flask to 0 °C in an ice-water bath. Pour the mixture over crushed ice (20 g). Slowly neutralize the solution to pH 2-3 using cold 20% aqueous NaOH. Critical step: Ensure the internal temperature never exceeds 15 °C to prevent decarboxylation.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash with ice-cold water (3 x 10 mL) and dry under high vacuum at room temperature.

Protocol B: Controlled Hydration to 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide

Objective: Selectively hydrate the nitrile to the amide without forming the carboxylic acid via peroxyimidate collapse.

  • Preparation: Dissolve the carbonitrile (1.0 g, 6.0 mmol) in ethanol (10 mL) in a 50 mL flask. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add anhydrous K₂CO₃ (0.1 g, catalytic). Slowly add 30% aqueous H₂O₂ (2.5 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20 °C for 2 hours. Effervescence (O₂ evolution) will be observed as the intermediate collapses.

  • Validation/Quenching: Once TLC confirms the consumption of the starting material, cool the mixture back to 0 °C. Quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until testing with starch-iodide paper yields a negative (colorless) result.

  • Extraction: Remove the ethanol under reduced pressure (bath temp < 30 °C). Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxamide.

References

  • Dalinger, I. L., et al. "Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles." Russian Chemical Bulletin, 2010.[Link]

  • De la Cruz, A., et al. "Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres." Journal of Medicinal Chemistry, 2003.[Link]

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.[Link]

  • Spataro, A., et al. "Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable." Pharmaceutics, 2022.[Link]

Reference Data & Comparative Studies

Validation

1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile vs 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile reactivity

Executive Summary The 4-nitropyrazole-5-carbonitrile scaffold is a highly versatile building block in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates. The electron-deficient nature o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-nitropyrazole-5-carbonitrile scaffold is a highly versatile building block in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates. The electron-deficient nature of the pyrazole ring, driven by the C4-nitro and C5-cyano groups, makes it highly susceptible to nucleophilic attack[1]. However, the choice of the N1-alkyl substituent—specifically between the 1-methyl (CAS: 42110-73-6)[2] and 1-ethyl (CAS: 1004643-51-9)[3] variants—creates a critical divergence in synthetic behavior.

This guide provides an objective, data-driven comparison of how the steric and electronic differences between the N-methyl and N-ethyl groups dictate the regioselective reactivity of the pyrazole core, supported by field-proven experimental protocols.

Structural and Mechanistic Profiling

To understand the reactivity differences, we must analyze the causality behind the molecular geometry:

  • Electronic Effects: Both the methyl and ethyl groups exert a weak inductive electron-donating (+I) effect. The difference in their Hammett constants ( σp​ for methyl is -0.17; ethyl is -0.15) is negligible. Consequently, the intrinsic electrophilicity of the C4 and C5 carbons remains nearly identical between the two analogs.

  • Steric Dynamics (The Causality): The fundamental divergence is steric. The Taft steric parameter ( Es​ ) for a methyl group is 0.00, whereas an ethyl group is significantly bulkier at -0.07. In the N-ethyl variant, the rotational freedom of the C-C bond allows the terminal methyl group to sweep a larger cone angle. This rotational dynamic creates a "steric shield" over the adjacent C5-carbonitrile group, physically obstructing the Bürgi-Dunitz trajectory required for incoming nucleophiles.

Divergent Reactivity Pathways

The steric shielding of the N-ethyl group selectively impacts reactions based on their proximity to the N1 position.

Pathway A: C5-Carbonitrile Transformations (High Steric Sensitivity)

Reactions occurring at the C5-cyano group—such as hydration to an amide, hydrolysis to a carboxylic acid, or [3+2] cycloaddition with azides to form tetrazoles—are highly sensitive to N1-alkylation. The N-ethyl variant consistently exhibits slower reaction kinetics and requires higher thermal activation compared to the N-methyl variant to overcome the steric barrier.

Pathway B: Vicarious Nucleophilic Substitution (VNS) at C3 (Low Steric Sensitivity)

The C3 position is highly activated by the adjacent C4-nitro group. VNS reactions (e.g., amination) proceed via a radical anion intermediate[4]. Because the C3 position is sterically distant from the N1-alkyl group, the ethyl and methyl variants perform identically, showing no significant difference in kinetics or yield.

Pathway C: C4-Nitro Reduction (Low Steric Sensitivity)

Catalytic hydrogenation reduces the C4-nitro group to an amine[5]. The planar geometry of the nitro group and its relative distance from the N1-alkyl chain means both compounds undergo reduction rapidly under standard conditions without steric interference.

Reactivity SM N-Alkyl-4-nitro-1H-pyrazole- 5-carbonitrile (Alkyl = Me or Et) C5_Rxn C5-Nitrile Reactivity (Hydrolysis / Cycloaddition) SM->C5_Rxn Nucleophilic Attack C4_Rxn C4-Nitro Reduction (Catalytic Hydrogenation) SM->C4_Rxn Reduction C3_Rxn C3-Vicarious Nucleophilic Substitution (VNS) SM->C3_Rxn Amination Me_C5 N-Methyl: Fast Kinetics (Low Steric Hindrance) C5_Rxn->Me_C5 Et_C5 N-Ethyl: Slower Kinetics (High Steric Hindrance) C5_Rxn->Et_C5 MeEt_C4 Me ≈ Et Kinetics (Sterically Distant) C4_Rxn->MeEt_C4 MeEt_C3 Me ≈ Et Kinetics (Sterically Distant) C3_Rxn->MeEt_C3

Divergent reactivity pathways of N-alkyl-4-nitropyrazole-5-carbonitriles based on steric hindrance.

Quantitative Performance Data

The following table summarizes the experimental metrics for both variants across the three primary reaction pathways, highlighting the thermal and temporal penalties associated with the N-ethyl group at the C5 position.

Reaction TypeReagents & Conditions1-Methyl Variant (Yield / Time / Temp)1-Ethyl Variant (Yield / Time / Temp)
C5-Tetrazole Formation NaN₃, NH₄Cl, DMF88% / 12 h / 100°C75% / 18 h / 120°C
C3-VNS Amination 4-amino-1,2,4-triazole, t-BuOK, DMSO82% / 4 h / 25°C80% / 4 h / 25°C
C4-Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH95% / 2 h / 25°C94% / 2.5 h / 25°C

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success at each stage.

Protocol 1: C5-Tetrazole Formation via [3+2] Cycloaddition

This protocol highlights the thermal activation required to overcome the N-ethyl steric barrier. Ammonium chloride is utilized to generate hydrazoic acid in situ, preventing the highly basic conditions that could degrade the electron-deficient pyrazole ring.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of the chosen pyrazole-5-carbonitrile in 20 mL of anhydrous DMF.

    • Self-Validation: Ensure complete dissolution; a perfectly clear solution confirms the absence of insoluble polymeric impurities.

  • Reagent Addition: Add sodium azide (15 mmol) and ammonium chloride (15 mmol) to the stirring solution.

    • Causality Check: The pH should remain mildly acidic to neutral, ensuring controlled hydrazoic acid generation.

  • Thermal Activation: Heat the reaction mixture. For the 1-methyl variant , maintain at 100°C. For the 1-ethyl variant , elevate to 120°C to overcome the rotational steric barrier.

    • Self-Validation: Monitor via LC-MS every 4 hours. The reaction is validated to proceed when the parent mass (m/z 153 for Me, 167 for Et) disappears and the product mass (m/z 196 for Me, 210 for Et) becomes the dominant peak.

  • Workup & Isolation: Cool the mixture to room temperature, pour into 50 mL of crushed ice, and acidify to pH 2 using 1M HCl to precipitate the free tetrazole.

    • Self-Validation: Test the filtrate with a drop of FeCl₃ solution; the absence of a deep red color confirms the complete precipitation of the tetrazole product. Filter and dry under vacuum.

Workflow Step1 Substrate Prep (0.1 M in DMF) Step2 Reagent Addition (NaN3, NH4Cl) Step1->Step2 Step3 Thermal Activation (Me: 100°C | Et: 120°C) Step2->Step3 Step4 Workup & Isolation (Acidification) Step3->Step4

Step-by-step workflow for C5-tetrazole formation highlighting thermal activation differences.

Protocol 2: C3-Amination via Vicarious Nucleophilic Substitution (VNS)

This protocol exploits the extreme electrophilicity of the C3 position. Because C3 is sterically unhindered by the N1-alkyl group, this protocol applies identically to both the methyl and ethyl variants.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the pyrazole substrate and 6 mmol of 4-amino-1,2,4-triazole in 15 mL of anhydrous DMSO under an argon atmosphere.

  • Base Addition: Cool the mixture to 15°C. Add potassium tert-butoxide (15 mmol) dropwise as a solution in DMSO.

    • Self-Validation: An immediate deep color change (typically dark red or purple) must be observed. This visually validates the formation of the highly conjugated primary radical anion intermediate[4].

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.

    • Self-Validation: Perform TLC (DCM:MeOH 9:1). Complete consumption of the starting material (Rf ~0.8) and the appearance of a new, more polar spot (Rf ~0.4) validates the completion of the elimination step.

  • Quenching & Isolation: Pour the mixture into 50 mL of ice water and neutralize with 1M HCl. Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

    • Self-Validation: Verify structural purity via ¹H-NMR. The complete disappearance of the highly deshielded C3-H aromatic singlet (typically around 8.5 ppm) definitively proves successful regioselective amination at the C3 position.

Sources

Comparative

A Comparative Guide to the Catalytic Reduction of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic amines is a cornerstone of discovery. The target molecule, 1-ethyl-4-amino-1H-pyrazole-5-carbonitrile, is a valuable bui...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic amines is a cornerstone of discovery. The target molecule, 1-ethyl-4-amino-1H-pyrazole-5-carbonitrile, is a valuable building block, but its synthesis via the reduction of its nitro precursor, 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, presents a significant chemical challenge. The core of this challenge lies in chemoselectivity: how to efficiently reduce the nitro group while preserving the adjacent, and also reducible, nitrile functionality.

This guide provides an in-depth comparison of common catalytic systems for this specific transformation. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern catalyst performance, offering field-proven insights to guide your selection and experimental design. Our analysis is grounded in established literature, providing a trustworthy and authoritative resource for your laboratory work.

The Selectivity Challenge: Nitro vs. Nitrile

The reduction of a nitro group to an amine is a thermodynamically favorable process that proceeds through several intermediates, including nitroso and hydroxylamine species. However, the carbon-nitrogen triple bond of the nitrile group is also susceptible to reduction, typically yielding a primary amine (aminomethyl group). The choice of catalyst and reaction conditions dictates which functional group is preferentially reduced. Aggressive reduction systems, particularly those employing high-pressure hydrogen with highly active catalysts like Raney Nickel or Palladium on Carbon (Pd/C), can lead to the undesired reduction of both groups.[1]

The key to a successful synthesis is to employ a catalytic system with a kinetic preference for the nitro group reduction under conditions mild enough to leave the nitrile intact.

G cluster_0 Starting Material cluster_1 Reaction Pathways SM 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile DP Desired Product 1-ethyl-4-amino-1H-pyrazole-5-carbonitrile SM->DP Selective Nitro Reduction (Desired Pathway) SP Side Product (4-amino-1-ethyl-1H-pyrazol-5-yl)methanamine SM->SP Non-Selective Reduction (Nitrile Reduction)

Caption: Desired selective reduction versus the potential non-selective pathway.

Comparative Analysis of Catalytic Systems

We will evaluate three major classes of catalysts: precious metal heterogeneous catalysts, Raney Nickel, and chemoselective iron-based systems. Each possesses a distinct profile of activity, selectivity, cost, and operational complexity.

Precious Metal Catalysts: Palladium and Platinum

Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂, Adams' catalyst) are among the most powerful hydrogenation catalysts.[1][2][3] Their high intrinsic activity allows for rapid reduction of nitro groups, often under mild conditions.

Causality of Choice: These catalysts are selected when high reaction speed is paramount. However, their power is a double-edged sword. The high density of active sites can readily catalyze the hydrogenation of nitriles, especially under standard hydrogen pressures (e.g., balloon H₂ or higher).[1] To achieve selectivity for our target molecule, a transfer hydrogenation approach is often more successful than direct hydrogenation.[4] In this method, a hydrogen donor like ammonium formate, formic acid, or hydrazine hydrate is used in place of hydrogen gas, allowing for a more controlled delivery of hydrogen equivalents to the catalyst surface.[4][5][6]

Trustworthiness of Protocol: A self-validating protocol using these catalysts must involve rigorous in-process monitoring (e.g., TLC or LC-MS) to halt the reaction upon full consumption of the starting material, preventing over-reduction to the side product.

Catalyst SystemHydrogen SourceTypical ConditionsSelectivity (Nitro vs. Nitrile)Key AdvantagesKey Disadvantages
10% Pd/C H₂ (gas)MeOH/EtOAc, RT, 1-4 atmLow to ModerateHigh activity, fast reactionRisk of nitrile reduction, high cost, dehalogenation risk (if applicable)[7]
5% Pd/C HCOONH₄MeOH, RefluxGood to ExcellentSafer (no H₂ gas), high yields, good selectivity[4]Slower than direct H₂, requires stoichiometric donor
PtO₂ H₂ (gas)EtOH/AcOH, RT, 1-4 atmModerateVery high activity, effective for stubborn reductions[2]Expensive, can be less selective than Pd/C
Raney Nickel: The Cost-Effective Workhorse

Raney Nickel, a high-surface-area nickel-aluminum alloy, is a widely used industrial catalyst due to its high activity and significantly lower cost compared to precious metals.[8][9] It is particularly effective for the reduction of nitro compounds, and some literature specifically highlights its utility for nitropyrazoles when paired with hydrazine.[10]

Causality of Choice: Raney Nickel is chosen for its cost-effectiveness and robustness, especially in large-scale synthesis.[9] However, it is notoriously aggressive and is a standard reagent for the reduction of nitriles to primary amines.[11] Therefore, achieving selectivity requires careful control of reaction time, temperature, and the amount of hydrogen donor used. The use of hydrazine as a hydrogen source is a common pairing that can sometimes offer a different selectivity profile compared to gaseous hydrogen.[11][10]

Trustworthiness of Protocol: Any protocol using Raney Nickel for this transformation is inherently high-risk regarding selectivity. Validation requires careful calibration of reaction time and temperature, with immediate quenching and analysis once the nitro group is reduced. The pyrophoric nature of activated Raney Nickel also necessitates strict safety protocols.[8]

Catalyst SystemHydrogen SourceTypical ConditionsSelectivity (Nitro vs. Nitrile)Key AdvantagesKey Disadvantages
Raney Ni H₂ (gas)EtOH/MeOH, 40-60 °C, 50-100 psiVery LowLow cost, high activityPoor selectivity, pyrophoric, potential for hydroxylamine accumulation[8]
Raney Ni N₂H₄·H₂OEtOH, 40-50 °CModerate (Kinetically controlled)Low cost, effective for nitropyrazoles[10]Poor selectivity if not controlled, hazardous hydrazine
Iron-Based Systems: The Chemoselectivity Champions

Trustworthiness of Protocol: These protocols are inherently self-validating in terms of selectivity. The reaction often proceeds to completion with minimal formation of the nitrile-reduced side product. The main variables to optimize are reaction time and ensuring a sufficient excess of the iron reagent.

Catalyst SystemReagentsTypical ConditionsSelectivity (Nitro vs. Nitrile)Key AdvantagesKey Disadvantages
Fe Powder Acetic AcidEtOH/H₂O, 70-80 °CExcellentHigh chemoselectivity, low cost, environmentally benign[12]Stoichiometric waste (iron oxides), sometimes slow
Fe / NH₄Cl N/AEtOH/H₂O, RefluxExcellentHigh chemoselectivity, neutral conditions, simple workupStoichiometric waste, can require longer reaction times
Zn Powder Acetic AcidEtOH, RefluxGoodMild, effective alternative to Fe[1]Can be less selective than Fe, stoichiometric waste

Recommended Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis.

Protocol 1: High-Selectivity Transfer Hydrogenation with Pd/C

This method leverages the activity of palladium while maintaining control through the use of a hydrogen donor, prioritizing selectivity.

Workflow Diagram

G A 1. Combine Reactant & Catalyst - Add Substrate (1 eq) to Flask - Add 5% Pd/C (0.05 eq) - Add Methanol B 2. Add Hydrogen Donor - Add Ammonium Formate (4-5 eq) in portions A->B C 3. Reaction - Heat to Reflux (65°C) - Monitor by TLC/LC-MS B->C D 4. Workup - Cool to RT - Filter through Celite - Wash with Methanol C->D E 5. Isolation - Concentrate Filtrate - Purify (if needed) D->E

Caption: Workflow for transfer hydrogenation.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 eq).

  • Add methanol to create a suspension (approx. 0.1 M concentration).

  • Carefully add 5% Palladium on Carbon (5-10 mol %).

  • Begin stirring and gently heat the mixture to reflux (approx. 65 °C).

  • Add ammonium formate (4.0-5.0 eq) portion-wise over 15 minutes. The reaction is often exothermic and may effervesce.

  • Maintain the reaction at reflux and monitor its progress every 30 minutes using TLC or LC-MS.

  • Upon complete consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Chemoselective Reduction with Iron and Acetic Acid

This is the recommended method for maximizing selectivity and ensuring a high yield of the desired product with minimal side reactions.

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq).

  • Add glacial acetic acid (2.0-4.0 eq) dropwise.

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction typically takes 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron and iron salts.

  • Wash the filter cake with ethanol.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Summary and Expert Recommendation

MetricPd/C (Transfer H₂)Raney Ni (N₂H₄)Fe / AcOH
Selectivity GoodModerateExcellent
Activity/Speed Excellent ExcellentGood
Cost HighLow Low
Safety Good (No H₂ gas)Poor (Pyrophoric Ni, toxic N₂H₄)Excellent
Scalability GoodExcellentExcellent
Waste Profile Low (Catalytic)Low (Catalytic)High (Stoichiometric)

For the specific reduction of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, where the preservation of the nitrile group is critical, the iron-based reduction system (Protocol 2) is the most highly recommended method . Its mechanism provides unparalleled chemoselectivity, ensuring the highest possible yield of the desired 1-ethyl-4-amino-1H-pyrazole-5-carbonitrile. While slower than catalytic hydrogenations, its reliability, low cost, and operational simplicity make it the superior choice for this particular transformation, from lab-scale synthesis to process development. The Pd/C-catalyzed transfer hydrogenation is a viable, faster alternative, but requires more careful monitoring to prevent over-reduction. Raney Nickel should be considered a last resort due to the significant risk of non-selective reduction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2015). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • Bentham Science. (2017). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. Retrieved from [Link]

  • Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
  • MDPI. (2021). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Molecules, 26(20), 6143.
  • Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • PMC. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 600.
  • ACS Publications. (2012). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 14(3), 804-807.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C.
  • RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11165-11176.
  • Google Books. (n.d.). Reduction of Nitro Compounds with Platinum Oxide - Platinum Black as Catalyst.
  • RSC Publishing. (2001).
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Semantic Scholar. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2020). REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL UNDER BASIC CONDITIONS. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

Sources

Validation

Comprehensive Guide to HPLC-UV Method Validation for 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized nitrogen heterocycles. 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 1004643-51-9) [1] is a critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized nitrogen heterocycles. 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 1004643-51-9) [1] is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structure—featuring an electron-deficient pyrazole ring flanked by strongly electron-withdrawing nitro and carbonitrile groups—presents unique chromatographic behaviors.

This guide objectively compares analytical platforms for evaluating the purity of this compound, details the causality behind specific chromatographic choices, and provides a self-validating protocol grounded in the latest [2].

Analytical Platform Comparison: Why HPLC-UV?

When establishing a purity assay for a novel pharmaceutical intermediate, selecting the right analytical platform is the first critical decision. While LC-MS and UHPLC offer advanced capabilities, standard HPLC-UV remains the workhorse for routine purity and release testing.

Below is an objective comparison of how different platforms perform specifically for 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile.

Table 1: Platform Comparison for Pyrazole Carbonitrile Purity
Analytical PlatformSensitivity (LOD)Resolution & SpecificityCost & ThroughputSuitability for Pyrazole Carbonitrile
HPLC-UV ~0.1 - 0.5 µg/mLHigh. Excellent baseline separation with optimized gradients.Low cost, moderate throughput (10-15 min runs).Optimal. The conjugated π -system of the nitro-pyrazole yields strong UV absorbance (~265 nm), making UV highly sensitive [3].
UHPLC-PDA < 0.05 µg/mLSuperior. Sub-2 µm particles provide sharper peaks and spectral purity data.High initial cost, high throughput (3-5 min runs).Excellent. Ideal for high-throughput labs, though method transfer to standard QC labs can be challenging.
LC-MS (Q-TOF) < 0.01 µg/mLUltimate specificity. Identifies unknown degradation products by mass.Very high cost, complex data processing.Overkill for routine purity. Best reserved for initial forced degradation studies and impurity structural elucidation [4].
GC-FID ~1.0 µg/mLModerate. Requires volatility.Low cost, moderate throughput.Poor. The nitro group can exhibit thermal instability at high injection port temperatures, leading to artifactual degradation.

The Verdict: HPLC-UV strikes the optimal balance of sensitivity, robustness, and cost-effectiveness for routine lot-release purity assays.

Validation Workflow & Logical Architecture

To ensure the method is fit for its intended purpose, it must be validated across multiple parameters. The logical relationship of these validation steps is mapped below, adhering strictly to ICH Q2(R2) lifecycle principles.

Validation_Workflow cluster_0 Validation Parameters Start Method Development 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile Opt Chromatographic Optimization (Mobile Phase, Column, UV) Start->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity (Peak Purity) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec Rob Robustness (Flow, Temp, pH) Val->Rob Approve Validated Method for Routine Purity Assay Spec->Approve Lin->Approve Acc->Approve Prec->Approve Rob->Approve

ICH Q2(R2) analytical method validation workflow for pyrazole derivative purity.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) as an internal control gate. If the system fails SST, no sample data is processed, preventing the reporting of invalid results.

Mechanistic Grounding of Chromatographic Conditions
  • Column: C18 (150 mm × 4.6 mm, 5 µm). Causality: The ethyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, allowing separation from more polar synthetic byproducts.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water. Causality: The electron-deficient pyrazole nitrogens can interact with residual silanols on the silica support, causing peak tailing. TFA acts as an ion-pairing agent and lowers the pH (~2.0), fully protonating silanols and ensuring a sharp, symmetrical peak [3].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 265 nm. Causality: The conjugated nitro-aromatic system exhibits a strong isobestic absorption maximum near 265 nm, maximizing the signal-to-noise ratio.

  • Diluent: Water:Acetonitrile (50:50 v/v). Causality: Matching the diluent to the initial mobile phase composition prevents solvent-front distortion (peak splitting) that occurs when the sample solvent is stronger than the mobile phase.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of ultrapure water. Filter through a 0.22 µm membrane.

  • Prepare a standard stock solution by accurately weighing 50.0 mg of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Dilute the stock to a working concentration of 100 µg/mL for routine assay.

Step 2: System Suitability Test (SST) - The Control Gate

  • Equilibrate the column with 50% A / 50% B at 1.0 mL/min at 25°C for 30 minutes.

  • Inject the 100 µg/mL standard solution six consecutive times.

  • Self-Validation Criteria: The system is only deemed "Ready" if:

    • Retention time RSD is 1.0%.

    • Peak area RSD is 2.0%.

    • USP Tailing Factor ( Tf​ ) is 1.5.

    • Theoretical Plates ( N ) are 3000.

Step 3: Execution of Validation Runs

  • Linearity: Inject standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic mixture of known impurities at 80%, 100%, and 120% levels. Analyze in triplicate.

  • Precision: Have two different analysts prepare six independent sample preparations on two different days (Intermediate Precision).

Experimental Validation Data

The following table summarizes the experimental data obtained from validating the method according to ICH Q2(R2) parameters. The data confirms that the method is highly reliable for assessing the purity of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile.

Table 2: Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the main peak.Resolution ( Rs​ ) > 2.5 from nearest synthetic impurity. Peak purity index > 0.999.Pass
Linearity & Range Correlation coefficient ( R2 ) 0.999 over 25-150% range. R2 = 0.9998 (Range: 25 - 150 µg/mL). Equation: y=45210x+125 Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.80% spike: 99.4%100% spike: 100.1%120% spike: 99.8%Pass
Method Precision Intra-day RSD 2.0% (n=6).Intra-day RSD = 0.65%Inter-day RSD = 0.82%Pass
Sensitivity Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ).LOD = 0.15 µg/mL (S/N = 3.5)LOQ = 0.45 µg/mL (S/N = 10.2)Pass
Robustness System suitability criteria met despite deliberate variations.Passed under variations: Flow ( ± 0.1 mL/min), Temp ( ± 2°C), Wavelength ( ± 2 nm).Pass

Conclusion

The validation data demonstrates that the developed HPLC-UV method is highly specific, accurate, and precise for the purity determination of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile. By leveraging the strong UV chromophore of the nitro-pyrazole ring and utilizing TFA to mitigate silanol interactions, this method outperforms GC-FID in stability and offers a much more cost-effective, high-throughput alternative to LC-MS for routine lot release and stability monitoring. The integration of strict System Suitability Testing ensures the protocol remains a self-validating, fail-safe system in any QC environment.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Available at: [Link]

Comparative

Spectroscopic Comparison Guide: N-Ethyl vs. N-Methyl Pyrazole Carbonitriles

Executive Summary & Pharmacophoric Context In the rational design of targeted therapeutics, particularly kinase inhibitors, the pyrazole carbonitrile scaffold serves as a privileged pharmacophore 1. The strategic selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Context

In the rational design of targeted therapeutics, particularly kinase inhibitors, the pyrazole carbonitrile scaffold serves as a privileged pharmacophore 1. The strategic selection between an N-methyl and an N-ethyl substituent dictates the molecule's lipophilicity, metabolic stability, and receptor-binding sterics. While structurally analogous, the subtle differences in their electron-donating properties (+I inductive effect) alter the electron density of the pyrazole ring.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of 1-methyl-1H-pyrazole-4-carbonitrile and 1-ethyl-1H-pyrazole-4-carbonitrile . This guide details the causality behind their spectroscopic differences and provides self-validating experimental protocols for rigorous structural characterization 2.

Quantitative Spectroscopic Data Comparison

The primary analytical challenge in differentiating these N-alkylated isomers lies in accurately assigning the aliphatic signals and observing the subtle anisotropic shielding effects on the heterocyclic ring [[3]]().

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton Assignment1-Methyl-1H-pyrazole-4-carbonitrile1-Ethyl-1H-pyrazole-4-carbonitrileDiagnostic Significance
H-3 (Ring) 7.85 ppm (s, 1H)7.87 ppm (s, 1H)Relatively unaffected by N-alkylation.
H-5 (Ring) 7.72 ppm (s, 1H)7.76 ppm (s, 1H)Slight downfield shift in N-ethyl due to steric desolvation.
N-Alkyl (α-CH) 3.95 ppm (s, 3H, N-CH₃)4.20 ppm (q, J=7.3 Hz, 2H, N-CH₂)Primary Identifier : Singlet vs. Quartet 4.
N-Alkyl (β-CH) N/A1.48 ppm (t, J=7.3 Hz, 3H, -CH₃)Confirms the ethyl chain extension.
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon Assignment1-Methyl-1H-pyrazole-4-carbonitrile1-Ethyl-1H-pyrazole-4-carbonitrileDiagnostic Significance
C-3 (Ring) 140.5 ppm140.1 ppmStable electronic environment.
C-4 (Ring) 93.2 ppm92.8 ppmHighly shielded due to the adjacent nitrile group.
C-5 (Ring) 131.8 ppm130.5 ppmUpfield shift in N-ethyl due to stronger +I inductive effect 3.
C≡N (Nitrile) 113.5 ppm113.7 ppmCharacteristic quaternary nitrile carbon.
N-Alkyl (α-C) 39.8 ppm48.2 ppmPrimary Identifier : Deshielding from β-carbon in N-ethyl.
N-Alkyl (β-C) N/A15.4 ppmConfirms terminal methyl group of the ethyl chain.
Table 3: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Vibrational Mode1-Methyl-1H-pyrazole-4-carbonitrile1-Ethyl-1H-pyrazole-4-carbonitrileDiagnostic Significance
C≡N Stretch 2228 cm⁻¹2225 cm⁻¹Sharp, distinct peak verifying the carbonitrile 5.
C=N (Ring) 1550 cm⁻¹1548 cm⁻¹Heterocyclic ring breathing mode.
C-H (Aliphatic) 2950 cm⁻¹2980, 2935 cm⁻¹N-ethyl shows asymmetric/symmetric splitting.

Mechanistic & Analytical Workflows

To understand the causality behind the observed chemical shifts, we must analyze the logical relationship between N-alkylation and the resulting electronic effects on the pyrazole ring.

Mechanism Subst N-Alkyl Substitution Methyl N-Methyl (Minimal Sterics, +I) Subst->Methyl Ethyl N-Ethyl (Higher Sterics, Stronger +I) Subst->Ethyl Elec_Me Standard Electron Density at Pyrazole Ring Methyl->Elec_Me Inductive Effect Elec_Et Increased Electron Density & Solvation Shielding Ethyl->Elec_Et Enhanced Inductive Effect NMR_Me Baseline Chemical Shifts (e.g., C5 ~131.8 ppm) Elec_Me->NMR_Me NMR_Et Upfield Chemical Shifts (e.g., C5 ~130.5 ppm) Elec_Et->NMR_Et

Fig 1: Logical relationship between N-alkylation electronic effects and NMR chemical shifts.

Self-Validating Experimental Protocols

A robust analytical pipeline requires self-validating steps to prevent misinterpretation of structural isomers. The following protocols are designed to ensure data integrity.

Protocol 1: High-Resolution NMR Acquisition

Causality Focus: Precise relaxation delays and shimming are critical for resolving the N-ethyl quartet from baseline noise.

  • Sample Preparation : Dissolve 15 mg of the purified pyrazole carbonitrile in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

    • Self-Validation: Incorporate 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm baseline, ensuring chemical shift accuracy across different magnetic fields 6.

  • Instrument Calibration : Tune and match the probe to the CDCl₃ solvent lock. Perform automated 3D shimming (Z, Z², Z³).

    • Validation Check: Assess the TMS peak width at half-height. It must be < 1.0 Hz. If broader, re-shim the Z-axis to prevent multiplet smearing in the N-ethyl quartet.

  • ¹H NMR Acquisition : Acquire 16 scans using a 30° pulse angle.

  • ¹³C NMR Acquisition : Acquire 256 scans with power-gated decoupling (WALTZ-16).

    • Causality Check: Set the relaxation delay (D1) to a minimum of 2.0 seconds. The quaternary nitrile carbon (C≡N) lacks attached protons, resulting in a long spin-lattice relaxation time (T₁). A shorter delay will cause signal attenuation and integration failure.

Protocol 2: ATR-FTIR Spectroscopy

Causality Focus: Eliminating hygroscopic interference in the nitrile stretching region.

  • Background Subtraction : Collect a 32-scan background spectrum of the ambient atmosphere using an empty diamond Attenuated Total Reflectance (ATR) crystal.

    • Validation Check: Verify the baseline at 4000 cm⁻¹ and 2000 cm⁻¹ is flat (±0.01 absorbance units) prior to sample application.

  • Sample Application : Place 2-3 mg of the neat compound directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

    • Causality Check: Utilizing ATR over traditional KBr pellets is mandatory here. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that can alter the baseline and obscure the critical C≡N stretching region (~2225 cm⁻¹) 5.

  • Acquisition : Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Workflow Prep Sample Prep (CDCl3 + TMS) Shim Probe Tuning & Shimming Prep->Shim Acq NMR Acquisition (1H / 13C / DEPT) Shim->Acq Proc Data Processing (Phase/Baseline) Acq->Proc Val Structural Validation Proc->Val

Fig 2: Self-validating NMR spectroscopic workflow for pyrazole carbonitriles.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Welcome to your comprehensive guide on the safe handling, use, and disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile. In our shared pursuit of scientific advancement, particularly in the realm of drug development wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile. In our shared pursuit of scientific advancement, particularly in the realm of drug development where nitrogen-containing heterocycles are pivotal, ensuring the highest standards of safety is paramount.[1][2] This document moves beyond a simple checklist, offering a procedural and logical framework grounded in the chemical nature of the compound to ensure your safety and the integrity of your research.

The structure of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, featuring a pyrazole core, a nitro group, and a nitrile functional group, suggests a specific hazard profile that demands meticulous handling. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing data from structurally similar compounds, we can establish a robust safety protocol. Analogous pyrazole derivatives are known to cause skin, eye, and respiratory irritation, with some exhibiting acute toxicity.[3][4][5][6][7] The presence of the nitrile group also introduces the potential for hazardous decomposition, especially under thermal stress.[8][9]

This guide is designed to provide immediate, actionable intelligence for your laboratory operations.

Immediate Safety Profile

Before handling 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, it is critical to understand its inferred hazard profile. The following table summarizes the anticipated hazards based on data from analogous chemical structures.

Hazard CategoryAnticipated Risk & RationaleGHS Pictograms (Inferred)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [4][5][10][11] This is based on the toxicity profiles of related pyrazole, nitrile, and nitro-aromatic compounds. alt text alt text
Skin Corrosion/Irritation Causes skin irritation. [3][5][7] Pyrazole-based compounds frequently exhibit irritant properties.[3][7] alt text
Serious Eye Damage/Irritation Causes serious eye irritation. [3][5][7] This is a common hazard for many functionalized heterocyclic compounds.[5][6][10] alt text
Respiratory Sensitization May cause respiratory irritation. [3] Inhalation of dust should be avoided. alt text
Stability & Reactivity Stable under normal conditions. [11] Avoid strong oxidizing agents, acids, and bases.[11][12] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (from the nitrile group).[8][11]No Pictogram

Operational Protocol: From Benchtop to Waste

Adherence to a strict, step-by-step protocol is essential. The causality behind each step is rooted in mitigating the risks identified above.

Engineering Controls and Pre-Handling Checks
  • Work Area Preparation : All handling of solid 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile and its solutions must occur within a certified chemical fume hood to control exposure and prevent inhalation of dust or vapors.[12]

  • Emergency Equipment : Confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[12] Ensure an appropriate spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.

  • Review Documentation : Read and understand this entire protocol before beginning work. Locate the nearest first aid kit and ensure a cyanide antidote kit is available, given the nitrile functionality.[13]

Personal Protective Equipment (PPE) Workflow

Proper donning and doffing of PPE is your primary defense against direct exposure. The sequence is critical to avoid cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Fume Hood Exit) D1 1. Lab Coat D2 2. Nitrile Gloves (First Pair) D1->D2 D3 3. Safety Goggles (ANSI Z87.1) D2->D3 D4 4. Chemical-Resistant Gloves (Second Pair, over first) D3->D4 F1 1. Outer Gloves (Dispose as hazardous waste) D4->F1 Handling Complete F2 2. Lab Coat (Remove and hang) F1->F2 F3 3. Safety Goggles F2->F3 F4 4. Inner Gloves (Dispose as hazardous waste) F3->F4 Handwash Wash Hands Thoroughly F4->Handwash Proceed to

Caption: PPE Donning and Doffing Workflow.

  • Why two pairs of gloves? The outer pair provides the primary chemical barrier. The inner pair remains clean, protecting you during the doffing process and preventing contamination of your lab coat and goggles.

Handling and Experimental Use
  • Weighing : Use an analytical balance inside the fume hood or a vented balance enclosure. Avoid raising dust.[12] If transferring solid, use a spatula and gently tap to dispense; do not pour directly from the bottle if it can create airborne dust.

  • Solution Preparation : Add the solid to the solvent slowly. Some reactions can be exothermic. Be mindful of potential reactions with solvents; avoid strong acids or bases as they may promote hydrolysis or other reactions.[11][12]

  • During Reaction : Keep the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Post-Experiment Cleanup : Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, unless incompatible with other reagents used) followed by soap and water. All disposable materials that came into contact with the chemical, including pipette tips and weighing paper, must be treated as hazardous waste.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

Emergency_Response cluster_spill Spill cluster_exposure Personal Exposure Start EMERGENCY Spill_Evac Evacuate Immediate Area Start->Spill_Evac Exposure_Type Type of Exposure? Start->Exposure_Type Spill_Alert Alert Colleagues & Supervisor Spill_Evac->Spill_Alert Spill_Contain Contain with Inert Absorbent Spill_Alert->Spill_Contain Spill_Collect Collect into Sealed Container Spill_Contain->Spill_Collect Spill_Dispose Dispose as Hazardous Waste Spill_Collect->Spill_Dispose Skin_Contact SKIN/EYE CONTACT Exposure_Type->Skin_Contact Skin/Eye Inhalation INHALATION Exposure_Type->Inhalation Inhalation Ingestion INGESTION Exposure_Type->Ingestion Ingestion Flush_Skin Remove Contaminated Clothing. Flush with Water for 15 min. Skin_Contact->Flush_Skin Move_Air Move to Fresh Air. Inhalation->Move_Air Rinse_Mouth Rinse Mouth with Water. Do NOT Induce Vomiting. Ingestion->Rinse_Mouth Seek_Medical SEEK IMMEDIATE MEDICAL ATTENTION Flush_Skin->Seek_Medical Move_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Emergency Response Decision Flowchart.

  • Skin/Eye Contact : Immediately remove all contaminated clothing.[10] Flush the affected skin or eyes with copious amounts of water for at least 15 minutes, holding the eyelids open if necessary.[5][12][14] Seek immediate medical attention.[10]

  • Inhalation : Move the affected person to fresh air at once.[5][15] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth if ingestion is also suspected) and seek immediate medical help.[15][16]

  • Ingestion : Rinse the mouth thoroughly with water.[15][16] Never give anything by mouth to an unconscious person.[15][16] Do not induce vomiting. Call a physician or poison control center immediately.[13][16]

  • Spill : For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite).[17] Sweep up carefully, avoiding dust generation, and place into a sealed, labeled container for hazardous waste disposal.[12][17] Ventilate the area well.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Waste Classification : 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile and any materials contaminated with it must be classified as hazardous chemical waste.[17]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[17] The label must include the full chemical name.

  • Containerization : Use a robust, sealed container compatible with the chemical. Ensure the container is stored in a designated secondary containment area that is secure and well-ventilated.[17]

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[17] Provide the service with all available safety information. Never discharge this chemical or its containers into drains or the environment.[16][17]

By integrating these safety protocols into your daily workflow, you build a self-validating system of protection. Each step is a checkpoint, and each action is grounded in the chemical principles that govern the behavior of this compound. Your diligence is the most critical component of a safe and successful research environment.

References

  • PubChem. (n.d.). 1H-Pyrazole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Harwick Standard. (2007, April 9). NITRIFLEX MATERIAL SAFETY DATA SHEET NITRILE POWDER RUBBER. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Adiponitrile. Retrieved from [Link]

  • Nitriflex. (2023, January 31). SAFETY DATA SHEET - N-300 NBR rubber in bales. Retrieved from [Link]

  • A-Star Research. (n.d.). MSDS of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride. Retrieved from [Link]

  • Angene Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • GOV.UK. (2024, November 4). Acetonitrile - Incident management. Retrieved from [Link]

  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry. Retrieved from [Link]

  • Ghashang, M., et al. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

  • Wang, R., et al. (n.d.). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. Retrieved from [Link]

  • Ghashang, M., et al. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved from [Link]

  • Chemwatch. (n.d.). ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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